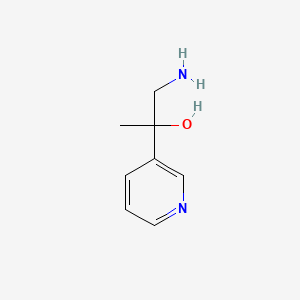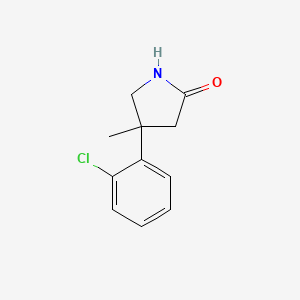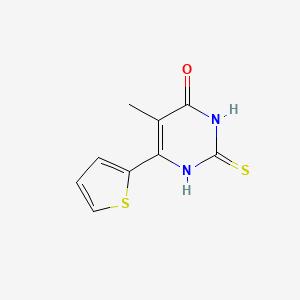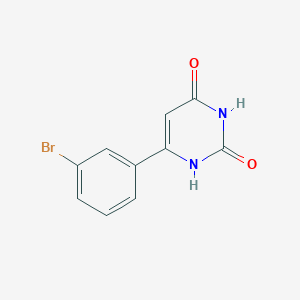![molecular formula C7H10F3NO2 B1467105 [1-(Trifluoracetyl)pyrrolidin-3-yl]methanol CAS No. 915390-63-5](/img/structure/B1467105.png)
[1-(Trifluoracetyl)pyrrolidin-3-yl]methanol
Übersicht
Beschreibung
“[1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol”, commonly known as TFPAM, is a fluorinated alcohol compound with a molecular formula of C8H12F3NO2. It is a derivative of the pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of TFPAM involves a five-membered pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving TFPAM are not detailed in the literature, pyrrolidine derivatives are known to undergo various reactions. For instance, sequential addition of Rf in situ radicals to alkenes and the selective cross-coupling of the resulting alkyl radicals and 4-cyanopyridine-boryl radicals gives alkene difunctionalization products with a quaternary carbon center .Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung
Der Pyrrolidinring, ein Kernbestandteil von “[1-(Trifluoracetyl)pyrrolidin-3-yl]methanol”, ist ein vielseitiges Gerüst in der Arzneimittelforschung. Er wird zur Herstellung neuartiger biologisch aktiver Verbindungen verwendet, da er die Fähigkeit besitzt, den Pharmakophorraum effizient zu erkunden, zur Stereochemie beizutragen und die dreidimensionale Abdeckung zu erhöhen . Diese Verbindung kann zur Synthese selektiver Androgenrezeptor-Modulatoren (SARMs) verwendet werden, wodurch Strukturen für eine bessere Wirksamkeit optimiert werden .
Modulation der biologischen Aktivität
Die strukturellen Merkmale von Pyrrolidinderivaten, einschließlich “this compound”, ermöglichen die Modulation der biologischen Aktivität. Durch die Veränderung der Substituenten am Pyrrolidinring können Forscher Verbindungen mit gezielten biologischen Eigenschaften entwickeln .
Antimikrobielle Mittel
Pyrrolidinon-Derivate weisen eine signifikante antimikrobielle Aktivität auf. Daher könnte “this compound” ein Vorläufer bei der Synthese neuer antimikrobieller Mittel sein und das wachsende Problem der Antibiotikaresistenz angehen .
Krebsforschung
Das Pyrrolidin-Gerüst ist auch in der Krebsforschung prominent. Derivate dieser Verbindung können synthetisiert werden, um ihre Wirksamkeit gegen verschiedene Krebszelllinien zu testen, was zur Entwicklung neuer onkologischer Behandlungen beiträgt .
Entzündungshemmende Mittel
Aufgrund der biologischen Bedeutung von Pyrrolidinon-Derivaten bei der Induktion entzündungshemmender Wirkungen könnte “this compound” bei der Synthese neuartiger entzündungshemmender Medikamente eingesetzt werden .
Zukünftige Richtungen
The pyrrolidine ring, a key component of TFPAM, is a versatile scaffold for novel biologically active compounds. Future research could focus on exploring the pharmacophore space due to sp3-hybridization, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .
Wirkmechanismus
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They have been reported to interact with various targets, including GABA receptors and cytochrome P450 2B6 .
Mode of Action
It is known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that [1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol might interact with its targets in a specific orientation, leading to changes in the target’s function.
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological pathways . For instance, they have been used as photoreactive probes that differentiate the binding sites of noncompetitive GABA receptor antagonists . This suggests that [1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol might affect similar pathways.
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, such as the trifluoroacetyl group in this compound, is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been reported to have various biological activities . For instance, they have been used as inactivators of human cytochrome P450 2B6 . This suggests that [1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol might have similar effects.
Action Environment
It is known that the spatial orientation of substituents in compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the action of [1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol might be influenced by its molecular environment.
Biochemische Analyse
Biochemical Properties
[1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s trifluoroacetyl group is known to form strong interactions with active sites of enzymes, potentially inhibiting or modifying their activity. For instance, it may interact with enzymes involved in metabolic pathways, altering their function and leading to changes in metabolic flux. The pyrrolidine ring in the compound can also interact with proteins, influencing their conformation and activity .
Cellular Effects
The effects of [1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol on cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can modulate signaling pathways by interacting with key proteins and enzymes, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, [1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their structure and function. For example, the trifluoroacetyl group can form covalent bonds with active sites of enzymes, leading to enzyme inhibition or activation. The compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of [1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic processes and cellular responses. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. High doses of the compound can also result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
[1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes, influencing the levels of metabolites and the overall metabolic flux. The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of key metabolites, affecting cellular energy balance and function .
Transport and Distribution
The transport and distribution of [1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells. These transport mechanisms play a key role in determining the compound’s effects on cellular function and metabolism .
Subcellular Localization
The subcellular localization of [1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol is an important factor that influences its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures can affect its interactions with biomolecules and its overall biochemical activity .
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2/c8-7(9,10)6(13)11-2-1-5(3-11)4-12/h5,12H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEBWZOCZXDKOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{(2S)-1-[(4-Nitrophenyl)sulfonyl]pyrrolidinyl}methanol](/img/structure/B1467024.png)
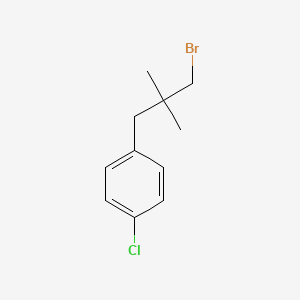
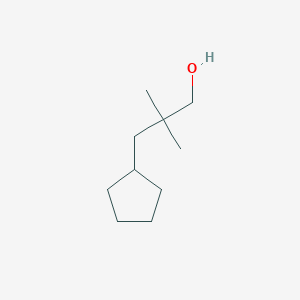
![2-{[(3-Chloropyridin-4-yl)methyl]amino}propan-1-ol](/img/structure/B1467030.png)




